

MD-222 PROTAC Degradator: A Technical Guide

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Compound of Interest

Compound Name: MD-222
Cat. No.: B8146292

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Introduction

MD-222 is a first-in-class, highly potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Murine Double Minute 2 (MDM2) oncoprotein. As a key negative regulator of the p53 tumor suppressor, MDM2 is a compelling target in oncology. **MD-222** represents a novel therapeutic modality by not just inhibiting MDM2, but by co-opting the cell's natural protein disposal machinery to eliminate it. This guide provides a comprehensive technical overview of **MD-222**, including its mechanism of action, key quantitative data, and detailed experimental protocols.

Core Concepts: PROTACs and the MDM2-p53 Axis

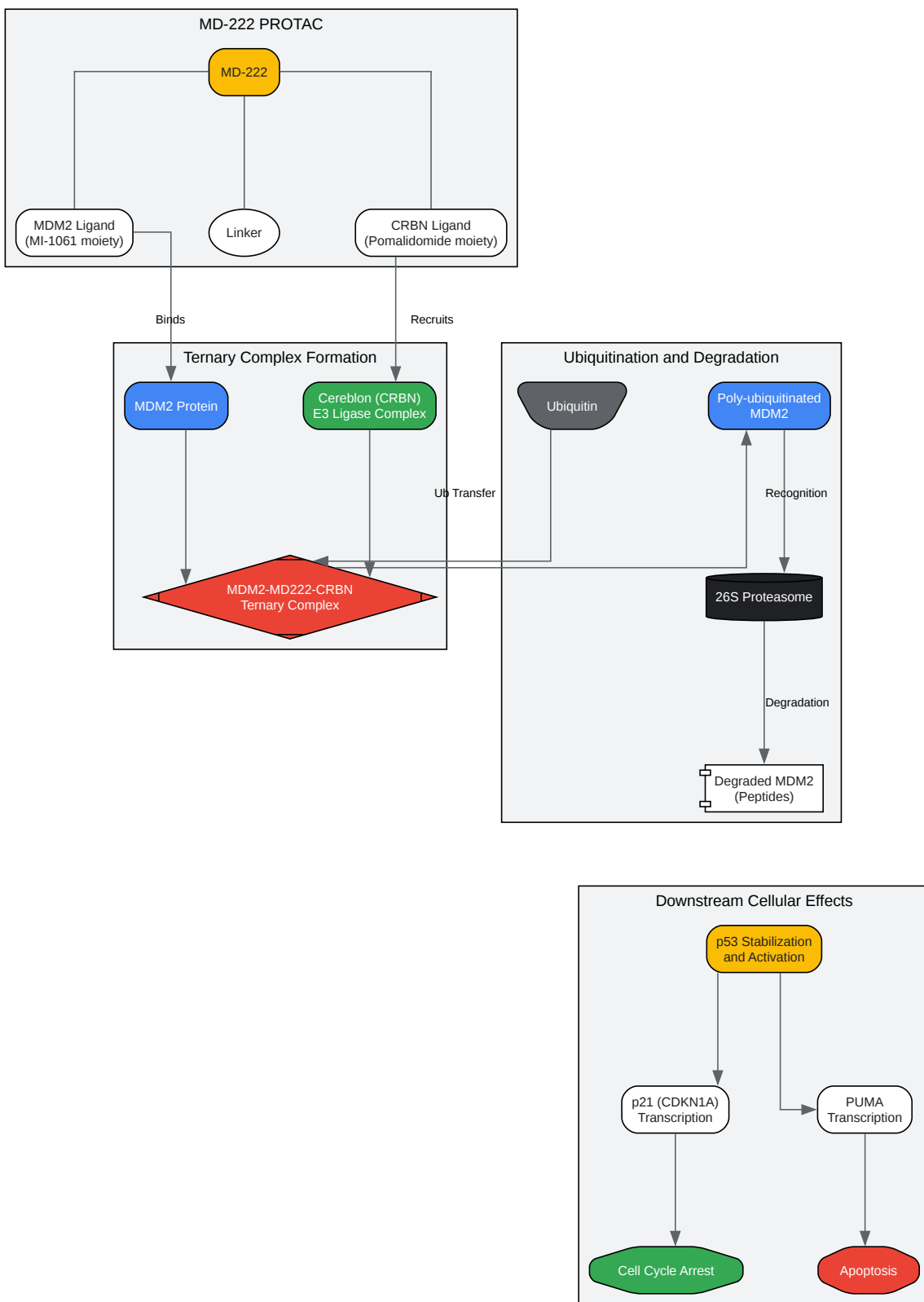
PROTACs are heterobifunctional molecules comprised of two distinct ligands connected by a linker. One ligand binds to a protein of interest (POI), in this case, MDM2, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. **MD-222** utilizes the Cereblon (CRBN) E3 ligase for this purpose.

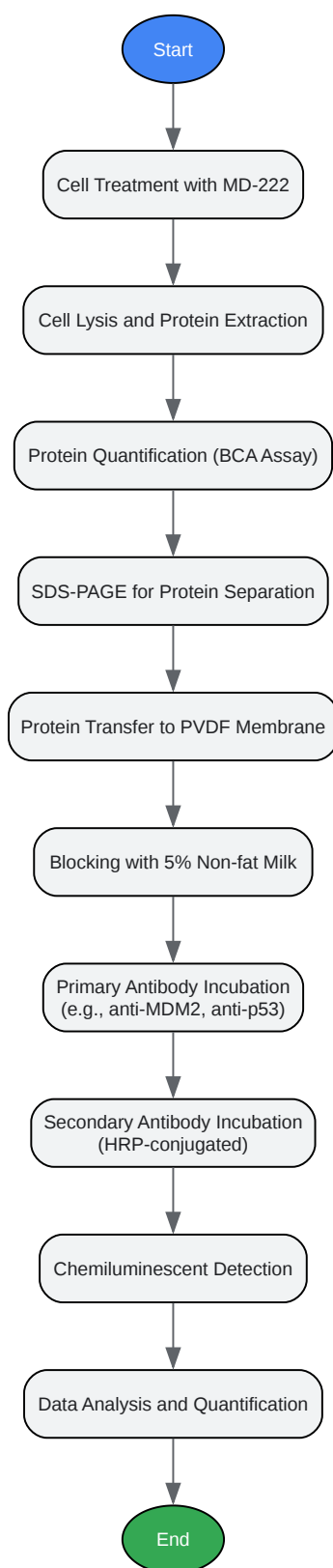
The MDM2-p53 signaling pathway is a critical checkpoint in cell cycle regulation and tumor suppression. MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for

proteasomal degradation, thereby keeping its levels low in healthy cells. In many cancers, MDM2 is overexpressed, leading to the excessive degradation of p53 and allowing cancer cells to evade apoptosis and proliferate uncontrollably. By degrading MDM2, **MD-222** aims to stabilize and activate p53, restoring its tumor-suppressive functions.

Mechanism of Action of MD-222

MD-222 operates by forming a ternary complex between MDM2 and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2. Poly-ubiquitinated MDM2 is then recognized and degraded by the 26S proteasome. The degradation of MDM2 leads to the accumulation and activation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest and apoptosis in cancer cells.





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